N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide
Description
Properties
Molecular Formula |
C21H25N3S |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4-benzhydryl-N-cyclopropylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3S/c25-21(22-19-11-12-19)24-15-13-23(14-16-24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,22,25) |
InChI Key |
OBLPEIDXNYZSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Core
The piperazine ring is often constructed via cyclization of bis(2-chloroethyl)amine derivatives. For example, US7989623B2 discloses a method where bis(2-chloroethyl)amine reacts with diphenylmethylamine in the presence of diisopropylethylamine (DIPEA) as both base and solvent. The reaction proceeds under reflux (100–120°C) to form 4-(diphenylmethyl)piperazine. Yields exceed 85% after aqueous workup and extraction with dichloromethane.
Reaction Conditions :
Introduction of the Diphenylmethyl Group
The diphenylmethyl (benzhydryl) group is introduced via nucleophilic substitution or reductive amination. Yarim et al. describe alkylation of piperazine with benzhydryl halides (e.g., 4-chlorobenzhydryl chloride) in tetrahydrofuran (THF) using potassium carbonate as a base. The 4-position is selectively functionalized due to steric and electronic factors.
Optimization Insight :
Cyclopropane Substitution at N-1
Cyclopropylamine is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the piperazine nitrogen. CN1821234A demonstrates this step using cyclopropylamine and an intermediate triazine derivative, though the methodology is adaptable to piperazines. The reaction employs sodium hydride as a base in toluene at 60°C, achieving >90% substitution.
Critical Parameters :
Carbothioamide Functionalization
The carbothioamide group is introduced via thionation of a carboxamide precursor. Kumar et al. report using Lawesson’s reagent (2.4 equiv) in dry toluene under nitrogen, refluxed for 6 hours. This method converts 1-benzhydrylpiperazine-1-carboxamide to the corresponding thioamide with 78–92% yield.
Alternative Approach :
-
Direct synthesis using thiophosgene (CSCl₂) and ammonium hydroxide, though this poses handling challenges due to thiophosgene’s toxicity.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Potassium Iodide : Enhances nucleophilicity in cyclopropane substitutions (5–10 mol% yields 94% product).
-
Molecular Sieves : Improve thionation efficiency by scavenging water.
Analytical Characterization
Comparative Analysis of Methods
Approach 1 offers better scalability, while Approach 2 provides higher regioselectivity for N-substitution.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
Antitumor Activity
Preliminary studies have indicated that N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide exhibits significant cytotoxic effects against various cancer cell lines.
- Case Study: Breast Cancer Cells
- Cell Line: MCF7
- IC50 Value: Approximately 5 µM after 48 hours of treatment.
- Findings: The compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an antitumor agent.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models.
- Case Study: Arthritis Model
- Model: Induced arthritis in rats
- Results: Significant decrease in paw swelling and inflammatory markers compared to control groups.
- Mechanism: Likely through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
In vitro tests have revealed antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.
- Findings: The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring or the diphenylmethyl group can significantly influence biological activity.
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and bioavailability |
| Diphenylmethyl Moiety | Increases binding affinity to target receptors |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory Activity
- N-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide: Demonstrated anti-inflammatory properties in nanoparticle formulations, validated via molecular docking against phospholipase A2 (PLA2) .
- The diphenylmethyl group may mimic PLA2’s hydrophobic substrate-binding region .
Enzyme Inhibition
- NCT-503 : A potent PHGDH inhibitor (IC₅₀ = 3.2 µM) due to its trifluoromethylbenzyl group, which occupies the enzyme’s allosteric site. In contrast, its inactive control (R2 = pyridin-4-yl) lacks inhibitory activity, underscoring the importance of R2 substituents .
- Compound 18 (from ): Exhibits neuroprotection by inhibiting neuronal nitric oxide synthase (nNOS), attributed to the piperazine-1-carbothioamide core’s interaction with calmodulin-binding domains .
Neuroprotective Effects
- N-(3-chloro-2-methylphenyl)-4-(4-hydroxyphenyl)piperazine-1-carbothioamide: The hydroxyphenyl group may confer antioxidant properties, complementing nNOS inhibition to mitigate oxidative stress in neurodegenerative models .
Biological Activity
N-cyclopropyl-4-(diphenylmethyl)piperazine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Diphenylmethyl Group : This can be accomplished via Friedel-Crafts alkylation, where diphenylmethanol reacts with a suitable catalyst.
- Attachment of the Carbothioamide Group : This step involves the reaction of piperazine with thiocarbonyl compounds.
Chemical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2S |
| Molecular Weight | 314.45 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound appears to involve interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to active sites, modulating the activity of these targets, which can lead to various biological effects.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, piperazine derivatives have been shown to inhibit the growth of various bacterial strains and fungi, indicating potential applications in treating infectious diseases .
- Cardiovascular Effects : Research indicates that similar compounds demonstrate significant inotropic effects on cardiac tissues. For example, related piperazine derivatives have been evaluated for their ability to enhance cardiac contractility and vasodilation in animal models .
- Cytotoxicity and Cancer Research : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. The structure-activity relationship analysis indicates that modifications at specific positions can enhance anticancer activity, particularly against breast cancer cell lines .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to this compound. Results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in infectious diseases .
Cardiovascular Activity Assessment
In vivo studies demonstrated that compounds similar to this compound exhibited direct inotropic effects on isolated rat hearts. These findings suggest that such compounds may serve as potential agents for heart failure treatment due to their ability to enhance cardiac output without significantly increasing heart rate .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
- Diphenylmethyl Moiety : Contributes to receptor binding affinity and selectivity.
- Carbothioamide Functionality : Plays a crucial role in modulating biological activity through interactions with target proteins.
Table summarizing SAR findings:
| Structural Feature | Impact on Activity |
|---|---|
| Cyclopropyl Group | Increased lipophilicity |
| Diphenylmethyl Group | Enhanced receptor binding |
| Carbothioamide Group | Critical for target interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
